molecular formula C8H11BrS2 B14428851 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene CAS No. 81770-76-5

7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene

Katalognummer: B14428851
CAS-Nummer: 81770-76-5
Molekulargewicht: 251.2 g/mol
InChI-Schlüssel: VGSBAAQKWASGBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene is a chemical compound characterized by a unique spirocyclic structure containing sulfur and bromine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 1,4-dithiaspiro[4.5]dec-6-ene using bromine or a bromine source in an organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to sulfoxides or sulfides .

Wirkmechanismus

The mechanism by which 7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene exerts its effects is primarily through its reactive bromine and sulfur atoms. These atoms can interact with various molecular targets, leading to changes in chemical and physical properties. The specific pathways involved depend on the context of its application, such as in organic synthesis or materials science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene is unique due to the presence of both bromine and sulfur atoms in its structure.

Eigenschaften

CAS-Nummer

81770-76-5

Molekularformel

C8H11BrS2

Molekulargewicht

251.2 g/mol

IUPAC-Name

7-bromo-1,4-dithiaspiro[4.5]dec-6-ene

InChI

InChI=1S/C8H11BrS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h6H,1-5H2

InChI-Schlüssel

VGSBAAQKWASGBD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2(C1)SCCS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.